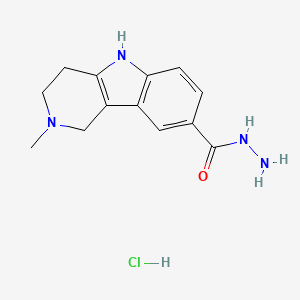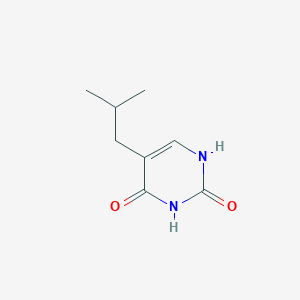
5-(2-Methylpropyl)pyrimidine-2,4(1h,3h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methylpropyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a 2-methylpropyl group at the 5-position and keto groups at the 2 and 4 positions of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylpropyl)pyrimidine-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the condensation of 2-methylpropanal with urea in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction typically requires heating under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylpropyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine-2,4,6-trione derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydropyrimidine derivatives.
Substitution: The hydrogen atoms at the 5-position can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products
The major products formed from these reactions include pyrimidine-2,4,6-trione derivatives, dihydropyrimidine derivatives, and various substituted pyrimidines .
Scientific Research Applications
5-(2-Methylpropyl)pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 5-(2-Methylpropyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The compound may also interact with cellular pathways involved in DNA synthesis and repair .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine-2,4,6-trione: Similar in structure but lacks the 2-methylpropyl group.
Dihydropyrimidine derivatives: Formed by the reduction of 5-(2-Methylpropyl)pyrimidine-2,4(1H,3H)-dione.
Substituted pyrimidines: Various derivatives with different functional groups at the 5-position
Uniqueness
This compound is unique due to the presence of the 2-methylpropyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a building block for the synthesis of novel compounds with specific properties .
Properties
CAS No. |
41300-21-4 |
|---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
5-(2-methylpropyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H12N2O2/c1-5(2)3-6-4-9-8(12)10-7(6)11/h4-5H,3H2,1-2H3,(H2,9,10,11,12) |
InChI Key |
XZBOWLOREASHJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CNC(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14658622.png)
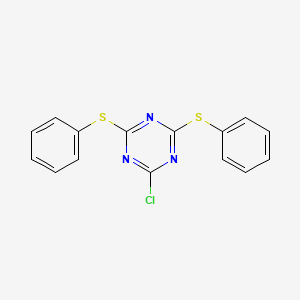
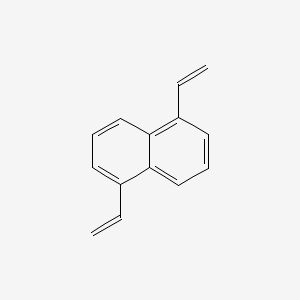
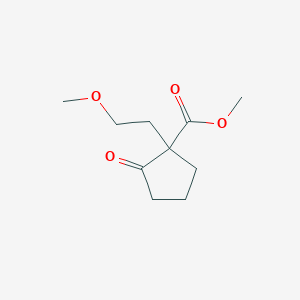
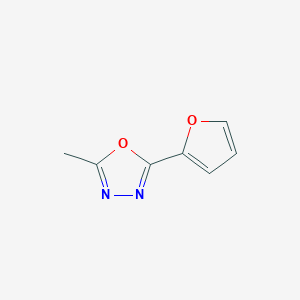

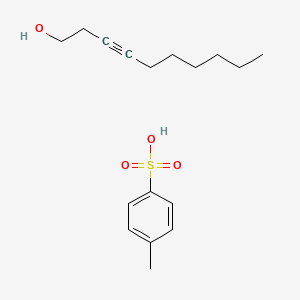
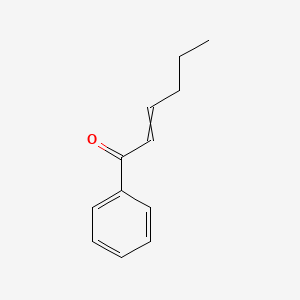
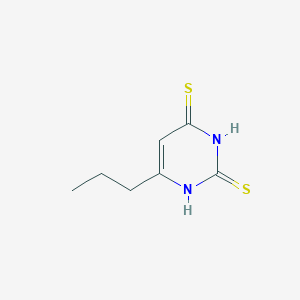
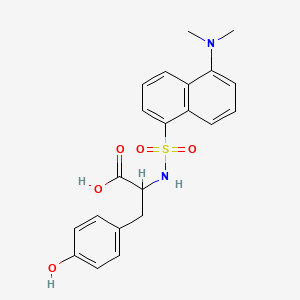
![methyl (1R)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;naphthalene-1,5-disulfonic acid](/img/structure/B14658696.png)
![N-[(Diethylamino)methyl]pyridine-4-carbothioamide](/img/structure/B14658701.png)

